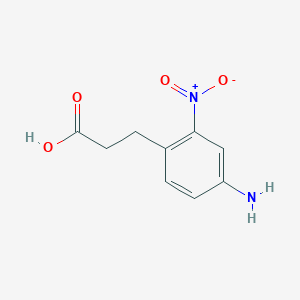![molecular formula C51H51Cl2O4P2Ru-3 B12510792 (R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
(R)RuCl[(pcymene)(SEGPHOS)]Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®RuCl[(pcymene)(SEGPHOS)]Cl typically involves the reaction of ruthenium chloride with ®-SEGPHOS and p-cymene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring stringent control of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
®RuCl[(pcymene)(SEGPHOS)]Cl primarily undergoes catalytic reactions, including:
Hydrogenation: It is used as a catalyst in the hydrogenation of olefins and ketones.
Substitution: The chloride ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and substrates like olefins or ketones. The reaction is typically carried out under mild to moderate pressures of hydrogen gas.
Substitution: Reagents such as phosphines or other ligands can be used to replace the chloride ligand.
Major Products
Hydrogenation: The major products are the corresponding hydrogenated compounds, such as alkanes from olefins or alcohols from ketones.
Substitution: The products depend on the substituting ligand, resulting in new ruthenium complexes.
Scientific Research Applications
®RuCl[(pcymene)(SEGPHOS)]Cl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®RuCl[(pcymene)(SEGPHOS)]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the SEGPHOS ligand induces enantioselect
Properties
Molecular Formula |
C51H51Cl2O4P2Ru-3 |
|---|---|
Molecular Weight |
961.9 g/mol |
IUPAC Name |
carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
InChI Key |
HGLQXFOTIHUDRO-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




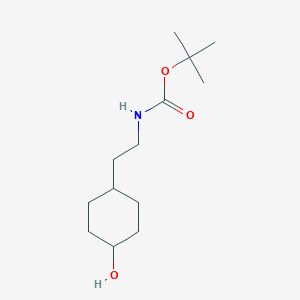
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
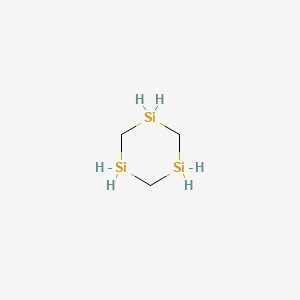
![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)


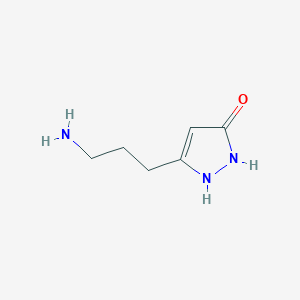
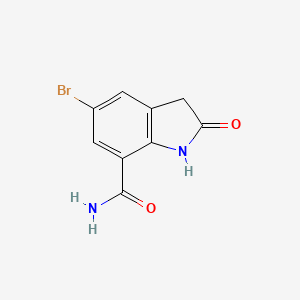
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)
